molecular formula C21H26N2O4 B4562527 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(4-isopropylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No.: B4562527
M. Wt: 370.4 g/mol
InChI Key: RPXVQBWNJGHHON-UHFFFAOYSA-N
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Description

4-{[(4-isopropylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.18925731 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Synthesis

Research has shown interest in the structural studies and synthesis of derivatives related to the compound . For example, studies on 4-aminoantipyrine derivatives have demonstrated their antibacterial activity and structural determination through X-ray diffraction analysis, highlighting the medicinal chemistry potential of such compounds (Cunha et al., 2005). Similar methodologies could be applied to the synthesis and structural elucidation of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide, aiming to explore its potential applications in pharmaceutical research.

Anticonvulsant Activity

The exploration of anticonvulsant activities in related compounds, such as 4-amino-N-(2,6-dimethylphenyl)-benzamide, reveals significant potential for neurological disorder treatments. These studies underscore the importance of understanding the metabolic profiles and pharmacokinetic properties of benzamide derivatives for their potential therapeutic uses (Robertson et al., 1987). The pharmacological activities of closely related compounds provide a basis for further research into the specific applications of this compound in the treatment of epilepsy and other seizure disorders.

Material Science and Polymer Research

In the realm of material science, derivatives of benzamide have been studied for their electrochemical and electrochromic properties, indicating potential applications in the development of novel materials with specific optical and electronic characteristics (Yang et al., 2020). These findings suggest avenues for investigating this compound in the context of advanced material design, particularly in the creation of smart materials and sensors.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15(2)16-6-10-19(11-7-16)27-14-20(24)23-18-8-4-17(5-9-18)21(25)22-12-13-26-3/h4-11,15H,12-14H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVQBWNJGHHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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